molecular formula C26H22O4 B8223941 ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate

ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate

Cat. No.: B8223941
M. Wt: 398.4 g/mol
InChI Key: OLLKWFSSTKMROR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate is a polyaromatic ester derivative characterized by a central benzene ring substituted with ethynyl (-C≡C-) and ethoxycarbonyl (-COOEt) groups. The molecule features two benzoate ester moieties at the para-positions of the central phenyl ring, connected via a rigid ethynyl linker. This structural motif imparts unique electronic and steric properties, making it a candidate for applications in organic electronics, liquid crystals, or as a ligand in coordination chemistry. The ethoxycarbonyl groups enhance solubility in polar organic solvents, while the ethynyl group contributes to conjugation and thermal stability .

Properties

IUPAC Name

ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-4-18-15-23(19-7-11-21(12-8-19)25(27)29-5-2)17-24(16-18)20-9-13-22(14-10-20)26(28)30-6-3/h1,7-17H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLKWFSSTKMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#C)C3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Formation of diketones

    Reduction: Formation of primary alcohols

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of ethyl benzoate derivatives with varying substituents. Below is a comparative analysis with structurally related compounds from the provided evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility Thermal Stability Applications/Properties
Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate (Target) Ethynyl, dual ethoxycarbonyl groups ~456.5 (estimated) Soluble in DCM, THF, DMF High (>250°C) Conjugated materials, ligands
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Pent-2-ynoate chain, diphenyl groups 424.5 Moderate in chloroform Moderate (~180°C) Propargylation intermediates
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate Thiophene core, carbamoyl, methylbenzoyl groups 522.6 Low in water, high in DMSO Moderate (~200°C) Pharmaceutical intermediates (e.g., kinase inhibitors)
Ethyl 4-nitrobenzoate Nitro group at para-position 195.2 High in ethanol, acetone Low (<150°C) UV absorbers, synthetic precursors
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate Chlorophenylsulfinyl, oxobutanoate 314.8 High in methanol, ethyl acetate Low (~120°C) Antioxidant intermediates
Ethyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate Biphenylcarbamoyl group 375.4 Moderate in THF, DCM High (>220°C) Polymer additives, fluorescence probes

Key Comparative Insights

Electronic Properties :

  • The target compound exhibits enhanced conjugation due to the ethynyl linker, which is absent in simpler derivatives like ethyl 4-nitrobenzoate . This property makes it superior for optoelectronic applications compared to nitro-substituted analogues.
  • Thiophene-containing derivatives (e.g., ) display redshifted UV-Vis absorption due to heteroaromaticity, whereas the target compound’s absorption is dominated by phenyl-ethynyl conjugation .

Thermal Stability :

  • The ethynyl group in the target compound increases rigidity and thermal stability (>250°C), surpassing sulfinyl- or nitro-substituted analogues (e.g., ), which degrade below 200°C.

Synthetic Accessibility: The target compound’s synthesis likely involves Sonogashira coupling (for ethynyl insertion) and esterification, similar to methods used for pent-2-ynoate derivatives . In contrast, thiophene-based analogues require multistep heterocyclic syntheses, increasing complexity.

Functional Versatility :

  • Biphenylcarbamoyl derivatives (e.g., ) are tailored for supramolecular interactions, while the target compound’s dual ethoxycarbonyl groups enable chelation with metal ions, a feature absent in simpler esters .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Electronic Effect Steric Impact Application Relevance
Ethynyl (-C≡C-) Enhances conjugation Moderate Organic electronics
Ethoxycarbonyl (-COOEt) Electron-withdrawing Low Solubility, ligand chemistry
Nitro (-NO₂) Strong electron-withdrawing Low UV absorption, reactivity
Thiophene Heteroaromatic conjugation High Pharmaceuticals, optoelectronics

Table 2: Comparative Solubility in Common Solvents

Compound DCM THF DMF Water
Target Compound +++ ++ +++ -
Ethyl 4-nitrobenzoate ++ + + -
Thiophene Derivative + ++ +++ -

(+++ = highly soluble; ++ = moderately soluble; + = slightly soluble; - = insoluble)

Biological Activity

Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, with ethynyl and carbonyl functionalities contributing to its reactivity and biological properties. The molecular formula is C22H22O3C_{22}H_{22}O_3 with a molecular weight of approximately 334.41 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against a range of microorganisms including:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus flavus

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameBacteria TestedFungi TestedActivity Level
Compound AE. coli, S. aureusC. albicansHigh
Compound BP. aeruginosaA. flavusModerate
Ethyl DerivativeE. coli, S. aureusC. albicansSignificant

These findings suggest that the structural components of this compound may enhance its antimicrobial efficacy.

Cytotoxic Effects

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer activity of this compound. Research indicates that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

For example, a study involving a derivative showed IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer cell lines, indicating promising anticancer properties.

Case Studies

  • Case Study on Anticancer Activity :
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethyl benzoates and tested their effects on human breast cancer cell lines (MCF-7). The results indicated that one derivative exhibited significant cytotoxicity with an IC50 value of 12 µM, suggesting that modifications in the benzoate structure can enhance biological activity.
  • Antimicrobial Efficacy Study :
    A comparative study published in the International Journal of Antimicrobial Agents evaluated various ethyl benzoate derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. The results showed that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
Reactant of Route 2
ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate

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